(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyridin-3-yl)methanone oxalate
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Overview
Description
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyridin-3-yl)methanone oxalate: is a complex organic compound that features a benzimidazole ring system, a piperazine moiety, and a pyridine group
Mechanism of Action
Target of action
The compound contains a benzimidazole moiety, which is known to interact with a variety of biological targets. Benzimidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical pathways
Given the wide range of activities associated with benzimidazole derivatives, it is likely that multiple pathways could be affected .
Pharmacokinetics
The presence of a piperazine unit in similar compounds has been reported to enhance aqueous solubility and improve oral absorption .
Result of action
Benzimidazole derivatives have been reported to have a variety of effects, including antimicrobial, anti-inflammatory, and antitumor activities .
Action environment
Factors such as ph, temperature, and the presence of other substances can often affect the activity of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The resulting benzimidazole derivative is then reacted with piperazine to introduce the piperazine ring. Finally, the pyridine moiety is added through a subsequent reaction with pyridine-3-carboxylic acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help improve yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzimidazole and pyridine rings can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed on the nitro groups present in the compound.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) are used.
Substitution: : Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed
Oxidation: : Formation of oxo derivatives of benzimidazole and pyridine.
Reduction: : Formation of amino derivatives.
Substitution: : Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It has been investigated for its antimicrobial properties.
Medicine: : Potential use in drug discovery and development due to its biological activity.
Industry: : Utilized in the production of advanced materials and chemical intermediates.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, including the presence of both benzimidazole and pyridine rings. Similar compounds include:
Benzimidazole derivatives: : These compounds share the benzimidazole core but may differ in the substituents attached to the ring.
Piperazine derivatives: : These compounds contain the piperazine ring but may have different functional groups.
Pyridine derivatives: : These compounds feature the pyridine ring and can vary in their substituents and functional groups.
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-pyridin-3-ylmethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O.C2H2O4/c24-18(14-4-3-7-19-12-14)23-10-8-22(9-11-23)13-17-20-15-5-1-2-6-16(15)21-17;3-1(4)2(5)6/h1-7,12H,8-11,13H2,(H,20,21);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJAETVCULCWPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=CN=CC=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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